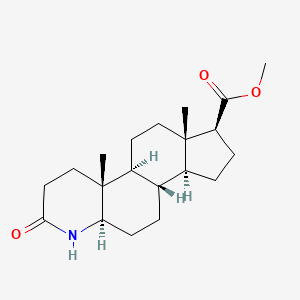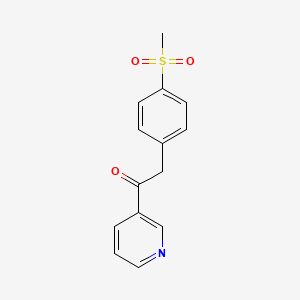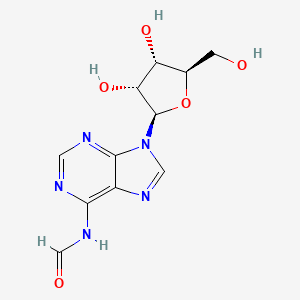
2-(5-Ciclobutil-1,2,4-oxadiazol-3-il)etanamina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)ethanamine is a chemical compound with the molecular formula C8H13N3O It is known for its unique structure, which includes a cyclobutyl group attached to an oxadiazole ring
Aplicaciones Científicas De Investigación
2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Direcciones Futuras
The future directions for “2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)ethanamine” and similar compounds could involve further exploration of their potential therapeutic applications, given the prevalence of the 1,2,4-oxadiazole motif in active pharmaceutical ingredients . Additionally, these compounds could be utilized for the development of energetic materials, fluorescent dyes, OLEDs, sensors, as well as insecticides .
Mecanismo De Acción
Mode of Action
It is known that 1,2,4-oxadiazole derivatives can have various mechanisms of action, including acting on enzymes like thymidylate-synthase, hdac(histone deacetylase), topoisomerase ii, telomerase, thymidine phosphorylase to stop proliferation .
Biochemical Pathways
1,2,4-oxadiazole derivatives have been reported to inhibit several pathways, such as telomerase activity, focal adhesion kinase(fak) inhibitors, targeting thymidylate synthase, an inhibitor of the b-cell lymphoma 2, inhibitor of nf-kb signaling pathway and targeting tubulin polymerization .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)ethanamine typically involves the reaction of cyclobutyl carboxylic acid with hydrazine to form the corresponding hydrazide. This intermediate is then cyclized with an appropriate reagent, such as cyanogen bromide, to form the oxadiazole ring.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)ethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Cyclobutyl-1,3,4-oxadiazol-2-ol
- 3-Ethyl-1,2,4-oxadiazol-5-ol
- 5-Phenyl-1,3,4-oxadiazol-2-ol
Uniqueness
2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)ethanamine is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .
Propiedades
IUPAC Name |
2-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c9-5-4-7-10-8(12-11-7)6-2-1-3-6/h6H,1-5,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCQGJGMBRAEEBU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NC(=NO2)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






